3-Iodo-2-(methylamino)pyridine
Description
3-Iodo-2-(methylamino)pyridine is a halogenated pyridine derivative featuring an iodine atom at the 3-position and a methylamino group (-NHCH₃) at the 2-position. The iodine substituent enhances electrophilic reactivity, making it a candidate for cross-coupling reactions, while the methylamino group may contribute to bioactivity or coordination chemistry .
Properties
IUPAC Name |
3-iodo-N-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFOZPUJBFFGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554997 | |
| Record name | 3-Iodo-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113975-23-8 | |
| Record name | 3-Iodo-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(methylamino)pyridine typically involves the iodination of 2-(methylamino)pyridine. One common method is the reaction of 2-(methylamino)pyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-(methylamino)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 2-(methylamino)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: N-oxides of this compound.
Reduction Products: 2-(methylamino)pyridine.
Scientific Research Applications
3-Iodo-2-(methylamino)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Iodo-2-(methylamino)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Iodo-2-(methylamino)pyridine with key analogs:
*Calculated based on molecular formula.
Functional Group Analysis
- Iodine vs. Trifluoromethyl Groups: The iodine atom in this compound facilitates halogen bonding and cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the electron-withdrawing CF₃ group in 3-Iodo-2-(trifluoromethyl)pyridine enhances stability and lipophilicity .
- Methylamino vs.
Research Findings and Gaps
- Biological Studies: No direct studies on this compound’s bioactivity were found. However, methylamino pyridine analogs (e.g., 4-(methylamino)pyridine) show enhanced HVACCs modulation, suggesting structural optimization opportunities .
- Synthetic Utility: The compound’s iodine and methylamino groups make it a candidate for designing targeted kinase inhibitors or metal-organic frameworks (MOFs), though empirical validation is needed.
Biological Activity
3-Iodo-2-(methylamino)pyridine (CAS Number: 113975-23-8) is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom at the 3-position and a methylamino group at the 2-position of the pyridine ring. Its molecular formula is . The unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Studies indicate that it may exert its effects through disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Properties : Preliminary research suggests that this compound may have anticancer effects, possibly by inducing apoptosis in cancer cells or inhibiting tumor growth through various biochemical pathways.
- Suzuki-Miyaura Cross-Coupling Reaction : In synthetic organic chemistry, this compound serves as an electrophile in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. This reaction is critical in the synthesis of complex organic molecules that may have biological activity.
In Vitro Studies
Research has demonstrated varying degrees of biological activity for this compound in vitro:
- Antimicrobial Efficacy : In vitro assays have reported minimum inhibitory concentrations (MIC) for various bacterial strains. For example, one study indicated an MIC of 1 mg/L against Mycobacterium tuberculosis strains, showcasing its potential as an antimycobacterial agent .
In Vivo Studies
In vivo studies are essential for assessing the efficacy and safety profile of this compound:
- Animal Models : In a BALB/c mouse model infected with M. tuberculosis, treatment with this compound did not show significant efficacy compared to standard treatments like rifampin and ethambutol. The treated mice exhibited higher lung burdens than untreated controls, indicating a need for further optimization of dosage or formulation .
Case Studies
Several case studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:
- Study on Antimicrobial Activity : A study published in PMC examined the compound's effectiveness against various bacterial strains, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.
- Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in cancer cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations may enhance its anticancer effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
